[(2,3-Dimethylphenyl)methyl](2-ethoxyethyl)amine
Description
(2,3-Dimethylphenyl)methylamine is a secondary amine featuring a 2,3-dimethylphenylmethyl group attached to a 2-ethoxyethylamine backbone. The compound’s structure combines aromatic and ether functionalities, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-15-9-8-14-10-13-7-5-6-11(2)12(13)3/h5-7,14H,4,8-10H2,1-3H3 |
InChI Key |
BWNUQMNADUMENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Alkoxy Chain Variations
- Ethoxy vs. Methoxy: The replacement of ethoxy with methoxy in (2,3-Dimethylphenyl)methylamine reduces molecular weight (193.29 vs.
- Ethoxyethyl in Pesticides: The ethoxyethyl moiety in 5-Chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine may enhance solubility in nonpolar matrices, a critical factor in pesticide formulation .
Aromatic Substitutions
- Dimethylphenyl vs. Dimethoxybenzyl : The target compound’s 2,3-dimethylphenyl group provides steric hindrance without electron-donating effects, whereas dimethoxybenzyl derivatives (e.g., in ) exhibit increased electron density, favoring interactions with enzymes or receptors .
- Fluorine Incorporation : Fluorine in (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine improves metabolic stability and bioavailability, a common strategy in drug design .
Heterocyclic Modifications
- The imidazole-containing analog in demonstrates how introducing nitrogen-rich heterocycles can shift applications toward antimicrobial or kinase-inhibiting agents .
Research Findings and Limitations
- Synthetic Utility : The ethoxyethyl group in the target compound may serve as a flexible linker in synthesizing hybrid molecules, as seen in pyrimidine-based pesticides .
- Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence, limiting mechanistic insights.
Biological Activity
(2,3-Dimethylphenyl)methylamine is an organic amine that has garnered attention due to its potential biological activities. The unique structure of this compound, characterized by a dimethyl-substituted phenyl group and an ethoxyethyl side chain, allows it to interact with various biological targets, making it a candidate for pharmacological applications.
Pharmacological Interactions
Research indicates that (2,3-Dimethylphenyl)methylamine interacts with various biological targets, including receptors and enzymes. Its structural similarity to psychoactive compounds suggests potential effects on neurotransmitter systems. Preliminary studies have shown that it may modulate enzyme activity, which is crucial for drug development in neuropharmacology and metabolic regulation.
The compound's ability to bind to specific molecular targets is essential for understanding its therapeutic effects. Modifications in its structure can significantly impact binding affinity and selectivity, which are vital for effective drug design. Studies have demonstrated that changes in the substitution pattern on the phenyl ring can alter its pharmacological profile.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of (2,3-Dimethylphenyl)methylamine. These studies focused on its effects on various cell lines and enzymatic pathways. For instance, one study reported that the compound exhibited inhibitory effects on specific enzymes related to metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.
In Vivo Studies
Animal models have been used to assess the efficacy and safety of (2,3-Dimethylphenyl)methylamine. Results from these studies indicated that the compound could influence behavior and physiological responses consistent with modulation of neurotransmitter systems. The observed effects were dose-dependent, highlighting the importance of dosage in therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2,5-Dimethylphenyl)methylamine | Dimethyl substitution at different positions | Different reactivity profile due to substitution |
| [(2,3-Dimethylphenyl)methyl]amine | Lacks ethoxyethyl group | May exhibit different biological activities |
| (2-Methoxyphenyl)methylamine | Contains a methoxy group instead of dimethyl | Alters polarity and potential interactions |
The comparison highlights how structural variations influence biological activity and pharmacological properties among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
